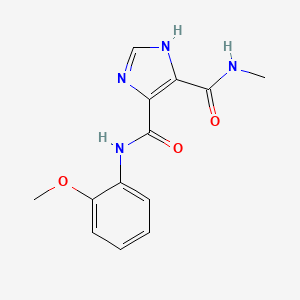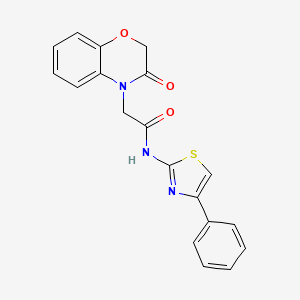![molecular formula C16H9N3O2 B5884600 4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile](/img/structure/B5884600.png)
4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile, also known as NBD-Cl, is a fluorescent reagent that has been widely used in scientific research applications. It is a small molecule with a molecular weight of 267.2 g/mol and a chemical formula of C15H8N2O2Cl. NBD-Cl has a high quantum yield, excellent photostability, and high sensitivity, which makes it a useful tool in various fields of research.
Mecanismo De Acción
4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile is a fluorescent reagent that works by binding to amino acids, peptides, and proteins. It reacts with the amino group of lysine residues to form a stable amide bond, which results in the formation of a fluorescent adduct. The fluorescence emission of the adduct is dependent on the local environment of the lysine residue, which allows for the study of protein conformation and dynamics.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. It does not interfere with protein function or stability and has been used to study a wide range of proteins, including enzymes, receptors, and transporters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile in lab experiments include its high sensitivity, photostability, and versatility. It can be used to study a wide range of proteins and has minimal effects on their biochemical and physiological properties. However, the limitations of using this compound include its potential to react with other amino acids besides lysine and its inability to label proteins selectively.
Direcciones Futuras
There are several future directions for the use of 4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile in scientific research. One potential direction is the development of new fluorescent probes that can selectively label specific amino acids or protein domains. Another direction is the use of this compound in live-cell imaging to study protein dynamics and interactions in real-time. Additionally, the use of this compound in drug discovery and development could lead to the identification of new drug targets and the development of more effective therapies.
Métodos De Síntesis
The synthesis of 4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid to form 4-nitrophenylacrylic acid. The resulting acid is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylaniline to form this compound.
Aplicaciones Científicas De Investigación
4-[1-cyano-2-(4-nitrophenyl)vinyl]benzonitrile has been widely used in scientific research applications, including biochemistry, cell biology, and pharmacology. It has been used as a fluorescent probe to study protein structure and function, enzyme kinetics, and receptor-ligand interactions. This compound has also been used to label lipids and nucleic acids for imaging and detection purposes.
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-(4-nitrophenyl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O2/c17-10-13-1-5-14(6-2-13)15(11-18)9-12-3-7-16(8-4-12)19(20)21/h1-9H/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQRQVDWCSIREQ-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C2=CC=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(cyclohexylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B5884518.png)


![4-[2-(cyclohexylcarbonyl)carbonohydrazonoyl]phenyl 2-bromobenzoate](/img/structure/B5884543.png)
![N-(4-methoxyphenyl)-N'-[2-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B5884555.png)

![N-(3-chloro-4-methoxyphenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5884565.png)


![N'-[(4-fluorobenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5884584.png)
![N-(2-{[2-(4-ethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5884589.png)

![N-{4-[2-(2-pyrimidinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5884602.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5884610.png)